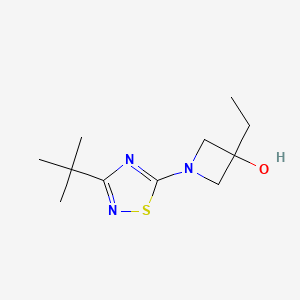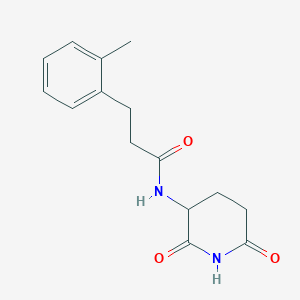![molecular formula C11H12F3NO4S B7581932 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol, also known as MTSPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTSPA belongs to the class of sulfonyl-containing azetidinols, which have been found to exhibit various biological activities. In
Mecanismo De Acción
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol exerts its biological effects by inhibiting the activity of various enzymes, as mentioned above. It has been found to bind to the active site of these enzymes and prevent their activity. 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has also been found to modulate the expression of various genes involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has been found to exhibit various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increasing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has also been found to reduce the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has several advantages as a research tool, including its high potency and specificity for its target enzymes. However, it also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, the synthesis method for 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol, including exploring its potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. Further research is also needed to elucidate the mechanism of action of 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol and to optimize its synthesis method to improve its availability for research purposes. Additionally, the potential toxicity of 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol at high concentrations should be further investigated to ensure its safety for use in research and potential therapeutic applications.
Conclusion
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, antiviral, and antibacterial effects, and has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. While 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has several advantages as a research tool, including its high potency and specificity for its target enzymes, it also has several limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to explore the potential therapeutic applications of 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol and to optimize its synthesis method for research purposes.
Métodos De Síntesis
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol can be synthesized through a multistep process that involves the reaction of 3-(trifluoromethoxy)aniline with ethyl 3-oxobutanoate to form the intermediate compound, which is then reacted with sulfur trioxide to form the sulfonyl-containing azetidinol. The final step involves the addition of a methyl group to the nitrogen atom of the azetidinol ring. The overall yield of the synthesis method is around 30%.
Aplicaciones Científicas De Investigación
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has been found to exhibit various biological activities, including anti-inflammatory, antiviral, and antibacterial effects. It has also been found to have potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
3-methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c1-10(16)6-15(7-10)20(17,18)9-4-2-3-8(5-9)19-11(12,13)14/h2-5,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZAPBSIGGHLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)S(=O)(=O)C2=CC=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![2-[4-[3-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]triazol-1-yl]ethanamine](/img/structure/B7581907.png)
![1-[2-[(3-Methylpiperidin-1-yl)sulfonylamino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581908.png)


![8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)
